5-(Methylthio)benzofuran
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Overview
Description
5-(Methylthio)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methylthio group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)benzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylthio)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug discovery, particularly for antimicrobial agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)benzofuran is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes .
Comparison with Similar Compounds
Benzofuran: The parent compound without the methylthio group.
5-Hydroxybenzofuran: A hydroxyl group at the 5-position instead of a methylthio group.
5-Nitrobenzofuran: A nitro group at the 5-position.
Comparison: 5-(Methylthio)benzofuran is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. For example, the methylthio group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
CAS No. |
60770-65-2 |
---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H8OS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6H,1H3 |
InChI Key |
IFCRAVZTHDYHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
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